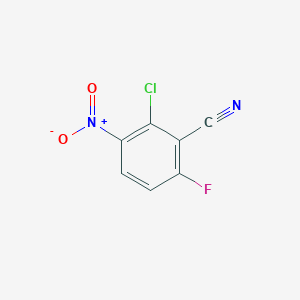

2-Chloro-6-fluoro-3-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVANGCBQAQNWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381624 | |

| Record name | 2-chloro-6-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226419-18-7 | |

| Record name | 2-chloro-6-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-fluoro-3-nitrobenzonitrile CAS 226419-18-7

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-nitrobenzonitrile (CAS 226419-18-7): A Keystone Intermediate for Modern Medicinal Chemistry

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Substituted benzonitriles represent a class of organic compounds of paramount importance, serving as pivotal intermediates in the creation of a wide array of pharmaceuticals and agrochemicals.[1] Among these, this compound stands out as a highly functionalized and reactive scaffold. Its unique arrangement of activating and leaving groups makes it an exceptionally valuable precursor for constructing complex heterocyclic systems, particularly those targeting key enzymes in disease pathways.

This technical guide offers a comprehensive exploration of this compound, moving from its fundamental physicochemical properties and synthetic pathways to a detailed analysis of its chemical reactivity. We will delve into the mechanistic principles that govern its utility, showcase its application in the synthesis of privileged kinase inhibitor scaffolds, and provide guidance on its safe handling and characterization.

Core Physicochemical & Structural Data

This compound is a crystalline solid at room temperature.[2] Its molecular structure is characterized by a benzene ring substituted with four distinct functional groups: a nitrile (-CN), a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F). This dense functionalization is the source of its versatile reactivity.

| Property | Value | Source |

| CAS Number | 226419-18-7 | [3] |

| Molecular Formula | C₇H₂ClFN₂O₂ | [3][4] |

| Molecular Weight | 200.55 g/mol | [3][4] |

| Appearance | Crystalline Powder (Predicted) | [2] |

| Melting Point | 76-80 °C (for the related 2-Fluoro-5-nitrobenzonitrile) | [5] |

| SMILES | N#Cc1c(F)ccc(c1Cl)[O-] | [4] |

| InChI Key | Not Publicly Available |

Synthetic Strategy: A Proposed Pathway

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient route can be devised based on established methodologies for aromatic nitration. The most plausible approach involves the regioselective nitration of the commercially available precursor, 2-chloro-6-fluorobenzonitrile. A similar strategy has been documented for the nitration of 2-chloro-6-fluorobenzoic acid, providing a strong precedent for this transformation.[6]

The directing effects of the ortho-substituents (Cl and F) and the meta-directing nitrile group guide the incoming nitro group to the C3 position, which is activated by the halogens and least sterically hindered.

Figure 1: Proposed synthetic pathway via nitration.

Hypothetical Experimental Protocol: Nitration of 2-Chloro-6-fluorobenzonitrile

Disclaimer: This protocol is hypothetical and should be optimized and validated under appropriate laboratory safety conditions.

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 5 equivalents). Cool the flask to 0°C in an ice-water bath.

-

Precursor Addition: Slowly add 2-chloro-6-fluorobenzonitrile (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.

-

Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 equivalents) to a portion of cold, concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for one hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity: The Engine of Versatility

The synthetic utility of this compound is rooted in its high reactivity towards Nucleophilic Aromatic Substitution (SNAr) . This reactivity is driven by the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.

Mechanism of Activation

SNAr reactions proceed via a two-step addition-elimination mechanism.[7]

-

Addition: A nucleophile attacks one of the carbon atoms bearing a halogen leaving group. This is the rate-determining step.[7] The electron-withdrawing groups are crucial as they stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance.[8][9]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).

The nitro group positioned ortho to the chlorine and meta to the fluorine, and the cyano group ortho to the fluorine and meta to the chlorine, both contribute to the stabilization of the anionic intermediate, making the ring highly electrophilic and susceptible to nucleophilic attack.[8]

Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Differential Reactivity of Halogens

A key feature of this molecule is the presence of two different halogen leaving groups. In SNAr reactions, the C-F bond is highly polarized due to fluorine's extreme electronegativity. This makes the carbon atom attached to fluorine more electrophilic and thus more susceptible to the initial nucleophilic attack.[10] Consequently, the fluorine atom is typically the more reactive leaving group compared to chlorine in the rate-determining addition step, making regioselective substitution highly feasible.[7] This allows for sequential reactions, where the more reactive fluorine is displaced first, followed by substitution of the chlorine under potentially more forcing conditions.

Application in Drug Discovery: Building Kinase Inhibitors

The unique reactivity profile of this compound makes it an ideal starting material for synthesizing "privileged scaffolds" in medicinal chemistry. One of its most significant applications is as a precursor for pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores.[11]

These heterocyclic systems are foundational to the design of potent protein kinase inhibitors.[11] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[11] Molecules built from these scaffolds can act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its activity and halt downstream signaling pathways that promote tumor growth.[11]

The synthesis typically begins with the displacement of the highly activated fluorine atom by a dinucleophile like hydrazine. The resulting intermediate can then undergo cyclization to form the desired heterocyclic core, with the remaining chlorine and nitrile groups available for further functionalization to enhance potency and selectivity.

Figure 3: General workflow for synthesizing kinase inhibitor scaffolds.

Predicted Spectroscopic Characteristics

While a complete, publicly available dataset for this compound is not available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.[2][12][13]

| Technique | Predicted Key Features |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.5-8.5 ppm), showing coupling to each other and to the ¹⁹F nucleus. |

| ¹³C NMR | Seven distinct carbon signals. The nitrile carbon (C≡N) will be in the 115-120 ppm range. Carbons attached to F and Cl will show characteristic large and smaller C-F and C-Cl coupling constants, respectively. |

| ¹⁹F NMR | A single resonance, likely a doublet of doublets, due to coupling with the two aromatic protons. |

| IR Spectroscopy | - Strong, sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹.- Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.- C-F and C-Cl stretching bands in the fingerprint region (1200-700 cm⁻¹).[13] |

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic M+2 isotope peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of one chlorine atom. |

Safety, Handling, and Storage

Substituted nitrobenzonitriles should be handled with care, as they are often classified as toxic and irritant.[14][15] The following information is based on data for structurally related compounds and represents best practices.

| Category | Guidance |

| GHS Hazards | Predicted: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation.[14] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[16] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[14][15] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[16] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is more than just a chemical intermediate; it is a purpose-built tool for modern synthetic and medicinal chemistry. Its dense array of functional groups, coupled with a predictable and exploitable reactivity profile dominated by nucleophilic aromatic substitution, provides an efficient entry point to complex and biologically relevant heterocyclic systems. The ability to perform regioselective and sequential substitutions makes it particularly valuable in drug discovery campaigns, especially in the development of targeted therapies like kinase inhibitors. For researchers aiming to innovate at the frontiers of pharmaceutical development, a thorough understanding of this versatile building block is an undeniable asset.

References

- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe1ojWWuwbkZXQbUAqCrmBsUHP1lxsWORRg5u-iycuIoUzqQV_6f6M1uwjG8PpNlgOHXxQXxrU9gpfJ-Z_ry17YNIs1z54spM9Fn81eFeFG44DosypcC8IpXA-t3LtcmOHODcF1hvuer8jfIHK9xRCzOeZuRVbpZaTLUcxGHlTwOL8jD_df0MacT7X_No2uHrQaOjh-2lqc1S_nzHOT1Hny6E=]

- This compound CAS#: 226419-18-7. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU5S8u84x7ByWGyw4VrVKoDUdZdc8wdpkg6nBBbGxNrEv080Xgko-BQrrIEiklAGiWDdyxwLjeVTr4XIHUDJnVP6rxKTF0EK0QfY_SwCeEbLBTCf1DliFQFNbWMUUtszj7MrZNfQp05Jt-QOfYtshnu_ymEzkIkeCQUFLMdOdYKQ==]

- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. Google Patents. [URL: https://patents.google.

- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. Google Patents. [URL: https://patents.google.

- This compound | 226419-18-7. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02587523_EN.htm]

- Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00164a024]

- 2-Chloro-6-fluorobenzaldehyde | CAS#:387-45-1. Chemsrc. [URL: https://www.chemsrc.com/en/cas/387-45-1_1034848.html]

- New methods for the synthesis of substituted nitriles. Duquesne Scholarship Collection. [URL: https://dsc.duq.edu/etd/110/]

- 2-Chloro-6-methylpyrazine | CAS#:38557-71-0. Chemsrc. [URL: https://www.chemsrc.com/en/cas/38557-71-0_83738.html]

- Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFweELt6tk3l4NTgRAi77ARHWSKjnXczdFdQX1XeXBCYah2IfKT2x9fmi25LRuB9G4mO8ZUPYTT85C2E7nfQuw14srkMxDT0ith0uNkAyHBDqG6SIw1J210SOMe6LUdXwBHCdC50NnZKiYywExVFoXoAIS5ykRwVo7uJgHoeJ8A1s4eaK5E4S2FyEoV6XNBLm9qfYbmOUAufWxVzWXcEuSROBw7jin2IA3A0mvF-MpblXIquw5hp_9dUzdajqJmu0CK7cIvPiCz4NmfutY4T1vlxoArdg==]

- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents. [URL: https://patents.google.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11269557/]

- SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzonitrile. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/F1040_EN_EU.pdf]

- SAFETY DATA SHEET - 4-Chloro-3-nitrobenzonitrile. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=939-80-0]

- SAFETY DATA SHEET - Benzonitrile, 4-Chloro-3-Nitro-. Fisher Scientific. [URL: https://www.fishersci.com/sds/02191.pdf]

- This compound CAS#: 226419-18-7. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-chloro-6-fluoro-3-nitrobenzonitrile-226419-18-7]

- 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- 2-Fluoro-5-nitrobenzonitrile 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/544221]

- 2-Chloro-6-fluorobenzonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69587]

- Nucleophilic Aromatic Substitution. Professor Dave Explains, YouTube. [URL: https://www.youtube.

- CAS 2264-25-7 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid,sodium salt. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_2264-25-7.htm]

- This compound. ChemScene. [URL: https://www.chemscene.com/products/2-Chloro-6-fluoro-3-nitrobenzonitrile-cas-226419-18-7.html]

- An In-depth Technical Guide to the Reactivity Profile of 2,3-Difluoro-6-nitrobenzonitrile. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfqsRO9xMFr8ZHUZ9tGvKrzgeHUoHrbA54HPoS_qG81sLYx1-7H5Gli89MRCaz-BDjtqtwJWzKUmGXPCV5mG15ej-XIMtXh2-yjn2tKxt11m5Ovd-Vcdy2k416ksGynY8SlGjuhl0liYXgaS7WfhJN8veGBmzL2lhZbmklk_6T76UzCvzxpJky5RL4MRIL_wpkVUgj3yzxseJteospoWTg9QbfO2TgDS5O1j2851h2s-SMsdgb]

- CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [URL: https://patentscope.wipo.int/browser/en/detail.jsf?docId=CN337839355]

- 2-Chloro-6-fluoro-3-hydroxybenzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bl3h99f8da34]

- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- This compound. Appchem. [URL: https://www.appchem.com/product/al57586]

- A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3G4DrXo_ndnPN5naaoaNoTWN1wHVs61Rq5u5ZSFWECPxlW0-NpCbDDp6YJF--HFVGBAxUP61kqXL13R4sS0HxujCRnqTRpQe-suZmwUHBHJubaBXBzsiLhG0stVCoYXHds5T8VRDaR_TTYPcVrYC-OICv_8I2kJz5MBkJswnh67P3EXSPxRI748nY9HlTo9x5IhA_Ytp42RcDjAT6Mh9o21uKqIFtAm-d8NlKHIzZ3R-qbtK2H0TnRyB4oeskJQ6e7kGvUUKWfI4rW0qEGCfk52pug6FhNcK7JP9MQ_VgqI8OrNZGxQpE]

- Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chloro-4-nitrobenzonitrile]

- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFNDol3g7lFpWFRqck3b_WjNeCqcNSDjQxdQ3hQbj0uUdwUrEH3kLXGb_7d4xjkhYQ5LMKZvkSKghoFhBhM99hA-0KvmtFh7G7Je1g3X-x_aI-yIkZOEwibx0gsYiXYgpp4Ixz2Jl4crKfle7UPLT_TW4qcAR9O8NHQ2L2g3fl-3bg-rCS4byyLR0Ya4ulNrr5CrpJvCkbaDuGt2L_lEGZrXtL5GY5FyCjlbs4Zr2sAHa3JdYxxngTY3wlBjYCNV43tB8=]

- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor, YouTube. [URL: https://www.youtube.

- Spectroscopy Data for Undergraduate Teaching. ERIC. [URL: https://files.eric.ed.gov/fulltext/EJ1387664.pdf]

- In-depth Technical Guide: The Biological Mechanism of Action of N-(2-chloroacetyl)-3-nitrobenzamide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh8p3JDzN1tu6qt3s16oXe82SptTEiwB31o-RN7qxjUA4a-L9NX-IMhTkD1MUouMtFxhG1cQqbnOBGqoht1hRobGQ_DnrTwamo-e6y06BZYr_-GRB7qTwagfxIAjLNGNfGVZXwHaq-KdE3hmJKJFwaGvcTBaUONipZU4E9yflusfwWVMnPWRIbNqiw8qnGZptglumemv4s0xSYcUQjlfriU5Iw1to1NjSDFBWbdKze7QAOx4y9-TSQ2IccPFM=]

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2742531/]

- Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Ab-initio-calculations%2C-FT-IR-and-FT-Raman-spectra-Krishnakumar-Balachandran/15b5e396656731e848970e6088d8b628f8045610]

- Infrared spectrum of 2-chloro-6-methylbenzonitrile. ResearchGate. [URL: https://www.researchgate.net/figure/Infrared-spectrum-of-2-chloro-6-methylbenzonitrile_fig1_228678521]

- 2-Chloro-6-Fluoro-3-Methylbenzonitrile. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/specialty-chemicals/24835-2-chloro-6-fluoro-3-methylbenzonitrile.html]

- Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Reagents-and-conditions-i-2-chloro-6-fluorobenzyl-chloride-CH-3-OH-NaOH_fig2_323498877]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 226419-18-7 [amp.chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-6-fluoro-3-nitrobenzonitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential applications of 2-Chloro-6-fluoro-3-nitrobenzonitrile, a halogenated and nitrated aromatic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper will leverage established principles of organic chemistry and data from structurally analogous compounds to provide a robust and scientifically grounded overview.

Core Molecular Profile

This compound is a substituted benzonitrile featuring a unique combination of electron-withdrawing groups. The presence of chloro, fluoro, and nitro substituents on the aromatic ring, in conjunction with the nitrile functionality, creates a molecule with distinct electronic and steric properties that are highly valuable in the design of novel chemical entities.

Chemical Identity

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 226419-18-7 | [1][2][3][4][5] |

| Molecular Formula | C₇H₂ClFN₂O₂ | [1][2][4] |

| Molecular Weight | 200.55 g/mol | [1][2][4] |

| SMILES | N#Cc1c(F)ccc(c1Cl)[O-] | [1] |

digraph "2_Chloro_6_fluoro_3_nitrobenzonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents Cl [label="Cl"]; F [label="F"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; N2 [label="N"];

// Aromatic hydrogens H1[label="H"]; H2[label="H"];

// Edges for the benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Edges for the substituents C1 -- Cl [len=1.5]; C2 -- F [len=1.5]; C3 -- N1 [len=1.5]; N1 -- O1 [len=1.5]; N1 -- O2 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- N2 [len=1.5, style=triple];

// Edges for aromatic hydrogens C4 -- H1[len=1.5]; C5 -- H2[len=1.5];

// Positioning nodes C1 [pos="0,0!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,2.25!"]; C4 [pos="0,3!"]; C5 [pos="-1.3,2.25!"]; C6 [pos="-1.3,0.75!"]; Cl [pos="-0.75,-1.3!"]; F [pos="2.6,0!"]; N1 [pos="2.6,3!"]; O1 [pos="3.4,2.25!"]; O2 [pos="3.4,3.75!"]; C7 [pos="-2.6,0!"]; N2 [pos="-3.9,0!"]; H1[pos="0,4.3!"]; H2[pos="-2.6,3!"]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties: An Analog-Based Assessment

Direct experimental data for the physicochemical properties of this compound are scarce. However, by examining closely related analogs, we can establish a reliable estimate of its expected properties.

| Property | 2-Chloro-6-nitrobenzonitrile | 2-Fluoro-5-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile | This compound (Predicted) |

| Melting Point (°C) | 116-118[6] | 76-80[7] | 93 | 90-110 |

| Boiling Point (°C) | 333.5 at 760 mmHg[6] | Not available | Not available | >300 at 760 mmHg |

| Appearance | White to light yellow crystal powder[6] | Not specified | Crystal - Powder (Very pale yellow - Yellow)[8] | Crystalline solid, likely colorless to pale yellow |

| Solubility | Not specified | Not specified | Not specified | Likely soluble in polar apathetic solvents (e.g., DMF, DMSO, acetone) and chlorinated solvents; sparingly soluble in water. |

Rationale for Predictions:

-

Melting Point: The introduction of a fluorine atom in place of a hydrogen atom can have a variable effect on the melting point, depending on its influence on crystal packing. Given the range observed in the analogs, a melting point in the range of 90-110 °C is a reasonable expectation.

-

Boiling Point: The boiling point is primarily influenced by molecular weight and intermolecular forces. The addition of a fluorine atom will slightly increase the molecular weight compared to 2-chloro-6-nitrobenzonitrile, and the dipole moment is expected to be significant. Therefore, a high boiling point, likely exceeding 300 °C, is anticipated.

-

Solubility: The polar nature of the nitrile and nitro groups, combined with the halogen substituents, suggests that this compound will be soluble in polar aprotic solvents commonly used in organic synthesis. Its hydrophobicity, due to the aromatic ring and halogens, will likely limit its solubility in water.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most logical approach to the synthesis of this compound would involve the nitration of a suitable precursor, 2-chloro-6-fluorobenzonitrile.

Figure 2: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-chloro-6-fluorobenzonitrile (1 equivalent).

-

Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (3-4 equivalents) while cooling in an ice bath.

-

Nitration: Cool the flask containing the starting material to 0-5 °C in an ice-salt bath. Add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring. The solid product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Causality of Experimental Choices:

-

The use of a mixture of nitric and sulfuric acids is a standard and highly effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts.

-

The ortho-directing effects of the chloro and fluoro substituents, and the meta-directing effect of the nitrile group, would favor the introduction of the nitro group at the 3-position.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the functional groups present in the molecule and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two adjacent protons on the benzene ring. These protons will exhibit coupling to each other (ortho-coupling) and potentially to the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbon atoms attached to the fluorine and chlorine atoms will show characteristic chemical shifts, and the carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The nitrile carbon will appear in the typical downfield region for this functional group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the nitrile and nitro groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2230-2240 | Strong, sharp |

| NO₂ (Asymmetric stretch) | ~1530-1550 | Strong |

| NO₂ (Symmetric stretch) | ~1340-1360 | Strong |

| C-Cl | ~700-800 | Medium to strong |

| C-F | ~1100-1200 | Strong |

The nitrile stretching frequency in aromatic nitriles is a reliable diagnostic peak.[9]

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200, with a characteristic isotopic pattern (M+2) at m/z 202 due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the nitrile group (CN).

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a highly attractive building block for the synthesis of novel pharmaceutical agents. The presence of multiple reactive sites allows for diverse chemical modifications.

-

Scaffold for Kinase Inhibitors: The benzonitrile core is a common feature in many kinase inhibitors. The chloro and fluoro substituents can be exploited for nucleophilic aromatic substitution (SₙAr) reactions to introduce various side chains that can interact with the active site of kinases.

-

Precursor for Heterocyclic Synthesis: The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, which can then be used in the construction of a wide range of heterocyclic ring systems. Many biologically active molecules contain heterocyclic scaffolds.

-

Modulation of Physicochemical Properties: The chloro, fluoro, and nitro groups significantly influence the electronic and lipophilic properties of the molecule. This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the presence of a chlorine atom can have profound and sometimes unexpected "magic" effects on the biological activity of a compound.

A European patent application mentions the use of a structurally similar compound, 2-Chloro-6-fluoro-3-methylbenzonitrile, in the development of Lysine Acetyl Transferase (KAT) inhibitors, highlighting the potential of this substitution pattern in targeting epigenetic enzymes.[10]

Analytical Methods

The quantitative and qualitative analysis of this compound in reaction mixtures or as a pure compound can be achieved using standard chromatographic techniques.

Gas Chromatography (GC)

GC, coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a suitable method for the analysis of this compound due to its expected volatility. A mid-polarity column would likely provide good separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is another powerful technique for the analysis of this compound. The presence of the nitroaromatic chromophore will allow for sensitive detection in the UV region. Reversed-phase chromatography using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a good starting point for method development.

Figure 3: General analytical workflow for this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for structurally similar compounds such as 4-chloro-3-nitrobenzonitrile and 2-chloro-3-nitrobenzoic acid, the following precautions are strongly recommended.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a promising but under-characterized chemical entity. Its unique combination of functional groups suggests significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. This technical guide, by providing a comprehensive analysis based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and scientists seeking to explore the chemistry and applications of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in advanced chemical research.

References

-

Appchem. This compound. Available at: [Link]

-

European Patent Office. EP 3810602 B1 - COMPOUNDS. Available at: [Link]

- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

LookChem. Cas 6575-07-1,2-CHLORO-6-NITROBENZONITRILE. Available at: [Link]

Sources

- 1. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound | 226419-18-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 226419-18-7 [m.chemicalbook.com]

- 6. Cas 6575-07-1,2-CHLORO-6-NITROBENZONITRILE | lookchem [lookchem.com]

- 7. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

2-Chloro-6-fluoro-3-nitrobenzonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure, Reactivity, and Application of 2-Chloro-6-fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring four distinct electron-withdrawing groups on a benzene ring, imparts a specific reactivity profile that renders it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic utility, with a focus on the underlying principles that govern its chemical behavior and applications.

Molecular Architecture and Physicochemical Profile

This compound, with the chemical formula C₇H₂ClFN₂O₂, is a polysubstituted benzonitrile.[1] The benzene ring is adorned with a nitrile (-C≡N) group, a nitro (-NO₂) group, a chlorine atom (-Cl), and a fluorine atom (-F). This specific arrangement of substituents dictates the molecule's electronic properties and reactivity. All four groups are electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This electron deficiency is a critical factor in its chemical behavior, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.

The precise positioning of the substituents is key: the chloro and fluoro groups are ortho to the nitrile group, while the nitro group is in the meta position relative to the nitrile. This arrangement creates a unique electronic and steric environment around the aromatic core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 226419-18-7 | [1] |

| Molecular Formula | C₇H₂ClFN₂O₂ | [1] |

| Molecular Weight | 200.55 g/mol | [1] |

| Melting Point | 31 - 33 °C | |

| Boiling Point | 246 °C | |

| Density | 1.348 g/cm³ at 25 °C | |

| SMILES | N#Cc1c(F)ccc(c1Cl)[O-] | [1] |

Synthesis and Reactivity Profile

The synthesis of this compound typically involves multi-step processes starting from simpler aromatic precursors. A plausible synthetic route could involve the nitration of a pre-existing di-substituted benzonitrile. For instance, the nitration of 2-chloro-6-fluorobenzonitrile would be a direct approach. The directing effects of the existing substituents would guide the incoming nitro group to the 3-position.

A general procedure for a related nitration is the treatment of 2-chloro-6-fluorobenzoic acid with nitric acid in a sulfuric acid medium.[2] A similar principle can be applied to the synthesis of the target benzonitrile.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

The primary mode of reactivity for this molecule is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro and cyano groups, combined with the electronegativity of the halogen atoms, makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom, in particular, is an excellent leaving group in SNAr reactions, often displaying higher reactivity than chlorine under similar conditions.[3] This makes the compound a versatile precursor for introducing a wide range of functionalities by displacing the fluorine atom.

Spectroscopic Characterization

A comprehensive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete dataset is best acquired experimentally, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Two signals in the aromatic region, each a doublet of doublets, resulting from coupling to each other and to the fluorine atom. |

| ¹³C NMR | Seven distinct signals for the aromatic carbons and the nitrile carbon. The carbons bonded to fluorine and chlorine will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit C-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for C≡N stretch (around 2230 cm⁻¹), asymmetric and symmetric NO₂ stretches (around 1530 and 1350 cm⁻¹), C-F stretch (around 1200-1000 cm⁻¹), and C-Cl stretch (around 800-600 cm⁻¹). |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in M⁺ and M+2 peaks. Fragmentation would likely involve the loss of NO₂, CN, and halogen atoms. |

Standard Protocol for Spectroscopic Data Acquisition

-

Sample Preparation: For NMR, dissolve 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[4] For IR (ATR), a small amount of the solid is placed directly on the ATR crystal.[4] For MS, a dilute solution in a volatile solvent like methanol is prepared.[4]

-

¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Standard pulse programs are used for ¹H, ¹³C, and DEPT experiments.

-

FTIR Spectroscopy: Collect a background spectrum, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Introduce the sample into an EI-MS system. Acquire data over a suitable mass range to observe the molecular ion and key fragments.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile building block for more complex molecules. The presence of multiple reactive sites allows for sequential and regioselective modifications.

In drug discovery, similar fluorinated nitroaromatic compounds are key intermediates in the synthesis of kinase inhibitors for anti-cancer therapies.[5] The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, known "privileged structures" in medicinal chemistry, can be synthesized from precursors like this.[5] These scaffolds can effectively bind to the ATP-binding site of various protein kinases, inhibiting downstream signaling pathways that promote tumor growth.[5]

Workflow: Synthesis of a Kinase Inhibitor Precursor

Caption: A generalized workflow for synthesizing kinase inhibitor scaffolds.

The nitrile group itself is a common pharmacophore in many approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[6]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: It is toxic if swallowed or in contact with skin and is suspected of causing cancer. It is also toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7][8] Avoid formation of dust.[7] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][9] Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

This compound is a strategically important chemical intermediate. Its molecular structure, characterized by multiple electron-withdrawing substituents, results in a highly electrophilic aromatic ring that is primed for nucleophilic aromatic substitution. This predictable reactivity, combined with the potential for further transformations of its nitrile and nitro groups, makes it an invaluable tool for synthetic chemists in the creation of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and safe handling is essential for harnessing its full synthetic potential.

References

- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

-

Appchem. This compound | 226419-18-7 | C7H2ClFN2O2. [Link]

-

PubChem. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587. [Link]

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. [Link]

- Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

PubChemLite. 2-chloro-6-fluoro-3-methylbenzonitrile (C8H5ClFN). [Link]

-

NIH National Library of Medicine. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

LookChem. Cas 6575-07-1,2-CHLORO-6-NITROBENZONITRILE. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Blueprint of 2-Chloro-6-fluoro-3-nitrobenzonitrile: A Technical Guide for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Chloro-6-fluoro-3-nitrobenzonitrile, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and quality control of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to present a robust, predictive analysis.

Molecular Structure and Spectroscopic Implications

This compound (C₇H₂ClFN₂O₂) possesses a highly substituted benzene ring, leading to a unique and complex spectroscopic signature. The interplay of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, alongside the electronegative chloro (-Cl) and fluoro (-F) substituents, governs the electronic environment of the aromatic protons and carbons. This intricate electronic landscape is the key to interpreting its spectra.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectra are based on the analysis of substituent effects on simpler, related structures such as 2-chloro-6-fluorobenzonitrile and 3-nitrobenzonitrile.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons. The strong deshielding effect of the nitro group and the anisotropic effect of the cyano group will significantly influence their chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.2 - 8.4 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7 | H-5 |

| ~ 7.8 - 8.0 | Triplet or Doublet of doublets (t or dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 8-10 | H-4 |

Rationale behind the prediction: The proton at position 5 (H-5) is ortho to a nitro group, which is a powerful electron-withdrawing group, causing a significant downfield shift. It will be split by the adjacent proton (H-4) and by the fluorine atom at position 6. The proton at position 4 (H-4) will be influenced by the adjacent H-5 and the fluorine at position 6, resulting in a complex splitting pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a detailed map of the carbon framework. The chemical shifts are influenced by the electronegativity of the directly attached and neighboring substituents. Carbon-fluorine coupling will also be a key feature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Coupling Constant (J, Hz) | Assignment |

| ~ 160 - 165 | ¹J(C-F) ≈ 250-270 | C-6 |

| ~ 148 - 152 | C-3 | |

| ~ 135 - 138 | ²J(C-F) ≈ 10-15 | C-5 |

| ~ 130 - 133 | ³J(C-F) ≈ 3-5 | C-1 |

| ~ 125 - 128 | C-4 | |

| ~ 115 - 118 | C-2 | |

| ~ 112 - 115 | CN |

Rationale behind the prediction: The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond coupling constant (¹J(C-F)) and appear significantly downfield. The carbon bearing the nitro group (C-3) will also be strongly deshielded. The other aromatic carbons will show smaller couplings to the fluorine atom depending on their proximity.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom in this compound.

Predicted ¹⁹F NMR Spectrum: A single signal, likely a doublet of doublets, is expected in the typical range for an aromatic C-F bond. The splitting will arise from coupling to the ortho proton (H-5) and the meta proton (H-4). The chemical shift will be influenced by the electronic nature of the other substituents on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. The spectrum of this compound will be characterized by the distinct vibrational modes of the nitrile and nitro groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 2230 - 2245 | C≡N stretch | Strong, sharp |

| 1520 - 1550 | Asymmetric NO₂ stretch | Strong |

| 1340 - 1360 | Symmetric NO₂ stretch | Strong |

| 1550 - 1600 | C=C aromatic stretch | Medium to strong |

| 1000 - 1100 | C-F stretch | Strong |

| 700 - 800 | C-Cl stretch | Medium to strong |

Causality of Vibrational Frequencies: The strong electron-withdrawing nature of the substituents on the aromatic ring can slightly shift the nitrile stretching frequency to a higher wavenumber.[1] The nitro group will exhibit its characteristic strong symmetric and asymmetric stretching bands. The C-F and C-Cl stretching vibrations will also be prominent in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Predicted Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (200.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Expected Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for aromatic nitriles. These protocols are designed to be self-validating through the use of internal standards and appropriate background corrections.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum with appropriate spectral width and referencing (e.g., to CFCl₃).

FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol). Record a background spectrum. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

Conclusion

The spectroscopic profile of this compound is complex and highly informative. By understanding the interplay of its various functional groups and their influence on the NMR, IR, and MS data, researchers can confidently identify and characterize this important chemical entity. The predictive data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds.

References

-

PubChem. 2-Chloro-6-fluorobenzonitrile. National Center for Biotechnology Information. [Link][2]

-

SpectraBase. 2-Chloro-6-fluorobenzonitrile. Wiley-VCH GmbH. [Link][3]

-

PubChem. 3-Nitrobenzonitrile. National Center for Biotechnology Information. [Link][4]

-

NIST WebBook. Benzonitrile, 3-nitro-. National Institute of Standards and Technology. [Link][5]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. 6. The structure of 3-nitrobenzonitrile is shown | Chegg.com [chegg.com]

- 2. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile, 3-nitro- [webbook.nist.gov]

A Comprehensive Safety & Handling Guide for 2-Chloro-6-fluoro-3-nitrobenzonitrile for Research Applications

An In-depth Technical Guide

This document provides a detailed technical guide on the safe handling, storage, and emergency procedures for 2-Chloro-6-fluoro-3-nitrobenzonitrile (CAS No. 226419-18-7). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate or building block. Given the limited publicly available safety data for this specific molecule, this guide synthesizes information from its known structural motifs and data from closely related analogues to provide a robust framework for risk assessment and management. The protocols herein are designed to be self-validating, grounded in established principles of chemical safety.

Chemical Profile and Structural Insights

This compound is a poly-functionalized aromatic compound. Its chemical behavior and toxicological profile are dictated by the interplay of its four distinct functional groups: a nitrile, a nitro group, and two different halogen atoms (chlorine and fluorine) on a benzene ring. This combination suggests high reactivity and a significant potential for biological activity, making cautious handling paramount.

| Property | Value | Source |

| CAS Number | 226419-18-7 | [1] |

| Molecular Formula | C₇H₂ClFN₂O₂ | [1] |

| Molecular Weight | 200.55 g/mol | [1] |

| Appearance | Cream-colored crystals | |

| Melting Point | 91-93 °C | |

| Storage Temperature | 2-8 °C (Refrigerated) |

The electron-withdrawing properties of the nitrile (-CN) and nitro (-NO₂) groups, combined with the electronegativity of the fluorine and chlorine atoms, make the aromatic ring electron-deficient. This chemical nature is fundamental to its utility in synthesis but also informs its potential hazards.

Hazard Identification and Inferred Risk Assessment

Disclaimer: The following GHS classifications are inferred based on structurally similar compounds and are provided for risk assessment purposes. They have not been officially assigned to CAS No. 226419-18-7.

| Inferred Hazard Statement | Description | Rationale based on Analogues |

| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | Based on the acute toxicity of similar nitriles and nitroaromatics like 2,6-Difluoro-3-nitrobenzonitrile.[2] |

| H315 | Causes skin irritation. | A common property of halogenated nitrobenzenes.[3][4] |

| H319 | Causes serious eye irritation. | A common property of halogenated nitrobenzenes.[3] |

| H335 | May cause respiratory irritation. | Expected for fine, crystalline powders of this chemical class.[3][5] |

| H411 | Toxic to aquatic life with long lasting effects. | A common environmental hazard for chlorinated and nitrated aromatic compounds. |

The diagram below illustrates the relationship between the chemical's structural features and their associated health hazards.

Caption: Key structural motifs and their associated potential hazards.

Safe Handling and Engineering Controls

Due to the inferred toxicity, particularly the risk of inhalation of fine dust and dermal absorption, stringent engineering controls are mandatory. All manipulations of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize exposure.

Experimental Protocol: Weighing and Preparing Solutions

-

Preparation: Before entering the lab, review this safety guide and the institutional chemical safety plan. Ensure the designated chemical fume hood's certification is current.

-

Workspace Demarcation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

PPE Adornment: Don all required PPE as detailed in Section 4, including double gloves.

-

Compound Transfer: Retrieve the container from its refrigerated storage. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Inside the fume hood, carefully transfer the required amount of the crystalline solid to a tared weighing vessel using a dedicated spatula. Avoid generating dust. If a ventilated balance enclosure is used, transfer the weighed solid to the reaction vessel inside a chemical fume hood.

-

Solution Preparation: Add the solvent to the vessel containing the solid. Ensure the dissolution process is controlled, especially if it is exothermic.

-

Cleanup: Tightly cap the stock container and return it to storage. Carefully wipe down the spatula and the work surface with a solvent-moistened cloth. Dispose of all contaminated disposable materials (bench paper, wipes, gloves) into a designated hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves) to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water.[3]

Caption: Workflow for the safe handling of potent solid compounds.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create redundant barriers to exposure.

| Protection Level | Required Equipment | Rationale & Specifications |

| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields; a face shield is required if there is a splash hazard. | Protects against dust particles and accidental splashes. |

| Hand | Double-gloved with nitrile gloves. | The inner glove protects against contamination during doffing. The outer glove is the primary barrier. Nitrile offers good chemical resistance. Change gloves immediately if contamination is suspected.[6] |

| Body | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against skin contact. Ensure no skin is exposed between the glove and the sleeve. |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls may not be sufficient or during cleanup of a large spill.[6] | Protects against inhalation of fine dust particles. |

Emergency Response and First Aid

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station).

Caption: Decision tree for emergency response to an exposure event.

First Aid Measures

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][6] Seek immediate medical attention.

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam.[6]

-

Hazardous Combustion Products: Combustion will produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][6] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6] Store refrigerated at 2-8°C as recommended. The substance should be stored in a locked cabinet or area to restrict access.

-

Incompatible Materials: Keep away from strong bases, strong oxidizing agents, and reducing agents.[3][6]

-

Disposal: Dispose of this chemical and its container as hazardous waste.[6] All disposal practices must be in accordance with federal, state, and local regulations. Do not allow the product to enter drains.

References

-

This compound | 226419-18-7 . Appchem. [Link]

-

2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 . PubChem. [Link]

-

2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 . PubChem. [Link]

-

NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice . PubMed. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Methodological Framework for Determining the Solubility of 2-Chloro-6-fluoro-3-nitrobenzonitrile in Organic Solvents

An In-Depth Technical Guide

Abstract

Introduction to 2-Chloro-6-fluoro-3-nitrobenzonitrile and the Imperative of Solubility

This compound (CAS No. 226419-18-7) is a halogenated and nitrated aromatic nitrile.[3][4] Its molecular structure, featuring electron-withdrawing groups (Cl, F, NO₂) and a nitrile moiety, makes it a versatile intermediate for introducing specific functionalities into larger, more complex molecules.

Molecular Structure:

In the context of process chemistry and pharmaceutical development, understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for:

-

Reaction Optimization: The choice of solvent directly impacts reaction kinetics, yield, and impurity profiles. Performing reactions in a homogeneous phase, which requires adequate solubility, is often critical for success.

-

Crystallization and Purification: Recrystallization, a primary method for purifying solid compounds, hinges on selecting a solvent system where the compound has high solubility at an elevated temperature and low solubility at a cooler temperature.

-

Formulation Development: For a compound intended as an API, its solubility in various excipients and solvent systems dictates the feasibility of different dosage forms and directly influences its dissolution rate and bioavailability.[2][5]

-

Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC requires knowledge of suitable solvents that can dissolve the compound at the desired concentration.

This guide provides the necessary theoretical grounding and practical workflows to systematically determine the solubility of this compound in a range of common organic solvents.

Foundational Principles of Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specified temperature to form a saturated solution in thermodynamic equilibrium.[5]

2.1 Polarity and Intermolecular Forces: "Like Dissolves Like" The "like dissolves like" principle is the cornerstone of solubility prediction.[6] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.

-

Polar Solvents (e.g., methanol, ethanol, acetone) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (e.g., toluene, hexane) are better suited for dissolving nonpolar solutes through van der Waals forces.

Given the structure of this compound, which contains several polar functional groups (C-Cl, C-F, C-N, NO₂), it is expected to exhibit higher solubility in polar organic solvents compared to nonpolar ones.

2.2 Effect of Temperature The dissolution of most solids is an endothermic process (ΔH > 0), meaning it absorbs heat from the surroundings.[5][7] According to Le Chatelier's principle, increasing the temperature of such a system will shift the equilibrium towards more dissolution, thereby increasing solubility. The relationship between temperature and solubility is quantified by the van 't Hoff equation.[7] It is crucial to determine solubility across a range of temperatures relevant to industrial processes (e.g., 293.15 K to 333.15 K).

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the isothermal shake-flask method .[1][8] This method ensures that the solution reaches equilibrium with the excess solid, providing a measure of the saturated concentration.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

Causality Behind Choices: This protocol is designed to be a self-validating system. The use of excess solute ensures saturation, a key requirement for thermodynamic solubility.[8] Equilibration over an extended period with agitation minimizes kinetic barriers, and sampling at multiple time points (e.g., 24, 48, and 72 hours) confirms that a true equilibrium has been reached when concentration values plateau.

-

Preparation:

-

Select a series of relevant organic solvents for testing (e.g., methanol, ethanol, 1-propanol, acetone, ethyl acetate, acetonitrile, toluene).

-

For each solvent, add an excess amount of this compound to a sealed, screw-cap vial or flask. A visible amount of undissolved solid must remain at the end of the experiment.

-

Place the vials in a calibrated thermostatic orbital shaker or a temperature-controlled water bath set to the first target temperature (e.g., 298.15 K).

-

-

Equilibration:

-

Agitate the vials at a constant speed for at least 72 hours to ensure the system reaches thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

Stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the sample through a 0.45 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the exact mass of the filtered saturated solution.

-

Dilute the sample to a known volume with the same solvent to bring its concentration into the linear range of the chosen analytical method.

-

-

Repeat for All Temperatures:

-

Increment the temperature of the bath to the next setpoint (e.g., 303.15 K, 308.15 K, etc.) and repeat the equilibration and sampling process.

-

Experimental Workflow for Solubility Determination

Caption: Diagram 1: A stepwise workflow for determining thermodynamic solubility.

Analytical Quantification Methods

The concentration of the dissolved solute in the filtered sample can be determined by several methods. High-Performance Liquid Chromatography (HPLC) is preferred for its specificity and accuracy.

3.3.1 High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a reverse-phase HPLC method capable of separating the target compound from any potential impurities or degradants.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject each standard and create a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment. Use the peak area and the calibration curve to determine the precise concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

3.3.2 Gravimetric Analysis For a less instrument-intensive approach, the gravimetric method can be used.[2][9]

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a known volume of the filtered saturated solution into the dish and weigh it again (W₂).

-

Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature below the compound's boiling point until the solute is completely dry.

-

Cool the dish in a desiccator and weigh it (W₃). Repeat the drying and weighing until a constant weight is achieved.

-

Calculation:

-

Mass of dissolved solute = W₃ - W₁

-

Mass of solvent = (W₂ - W₁) - (W₃ - W₁)

-

Solubility can then be expressed as g solute / 100 g solvent.

-

Data Presentation and Calculation

Solubility data is most commonly expressed as the mole fraction (x) of the solute at different absolute temperatures (T/K).

The mole fraction x is calculated as: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

Where:

-

m₁ and M₁ are the mass and molar mass of the solute.

-

m₂ and M₂ are the mass and molar mass of the solvent.

The experimental results should be compiled into a clear, tabular format for easy comparison and for use in subsequent thermodynamic modeling.

Table 1: Experimental Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (T/K)

| T/K | x in Methanol | x in Ethanol | x in Acetone | x in Ethyl Acetate | x in Toluene |

|---|---|---|---|---|---|

| 298.15 | Data | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data | Data |

| 323.15 | Data | Data | Data | Data | Data |

(Note: This table serves as a template for recording experimentally determined values.)

Thermodynamic Modeling of Solubility Data

Thermodynamic models are essential for correlating experimental solubility data, allowing for interpolation and limited extrapolation of solubility at temperatures not experimentally tested.[10][11] This reduces experimental workload and provides a mathematical description of the system's behavior.

The Modified Apelblat Equation

The Apelblat equation is a highly effective semi-empirical model used to describe the relationship between solubility and temperature.[10][12][13]

The equation is expressed as: ln(x) = A + (B/T) + C·ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A, B, and C are the model parameters obtained by fitting the equation to the experimental data using non-linear regression. Parameter B relates to the enthalpy of the solution, while C reflects the effect of temperature on the heat capacity of the solution.

The λh (Buchowski) Equation

The λh equation, also known as the Buchowski model, is another widely used two-parameter model.[10][11][12]

It is given by: ln[1 + (λ/(x-1))] = λh[(1/T) - (1/Tₘ)]

For practical application, this is often simplified to: ln(x) = A + B/(T - C)

Where λ and h are model parameters related to the energy of interaction between solute and solvent molecules. A, B, and C in the simplified form are empirical constants derived from fitting the experimental data.

Logical Flow of Thermodynamic Modeling

Caption: Diagram 2: Relationship between experimental data and thermodynamic models.

Safety and Handling Considerations

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and related nitrobenzonitriles should be handled with care.[14]

-

Hazard Profile: While specific data for this exact compound is limited, similar chlorinated and nitrated aromatic compounds are often classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive and actionable framework for determining the solubility of this compound in organic solvents. By adhering to the detailed shake-flask protocol, employing precise analytical quantification techniques like HPLC, and correlating the resulting data with established thermodynamic models, researchers can generate the high-quality, reliable solubility profiles necessary for informed decision-making in chemical process development and pharmaceutical formulation. This systematic approach mitigates risks, optimizes resource allocation, and ultimately accelerates the journey from laboratory discovery to industrial application.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). This compound | 226419-18-7.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.